[2-Amino-1-(4-ethylphenyl)ethyl]dimethylamine
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Overview
Description
[2-Amino-1-(4-ethylphenyl)ethyl]dimethylamine: is an organic compound with the molecular formula C12H20N2 It is a derivative of ethylphenyl and is characterized by the presence of an amino group and a dimethylamine group attached to the ethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-1-(4-ethylphenyl)ethyl]dimethylamine typically involves the reaction of 4-ethylbenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A reducing agent such as sodium borohydride or lithium aluminum hydride is often used to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Amino-1-(4-ethylphenyl)ethyl]dimethylamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed:
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: [2-Amino-1-(4-ethylphenyl)ethyl]dimethylamine is used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: It is used as a probe to study biochemical pathways and interactions.
Medicine:
Pharmaceuticals: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which [2-Amino-1-(4-ethylphenyl)ethyl]dimethylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and dimethylamine groups play a crucial role in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
- [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
- [2-Amino-1-(4-isopropylphenyl)ethyl]dimethylamine
- [2-Amino-1-(4-tert-butylphenyl)ethyl]dimethylamine
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (ethyl, methyl, isopropyl, tert-butyl).
- Chemical Properties: These structural variations lead to differences in reactivity, solubility, and stability.
- Applications: While all these compounds may have similar applications, their efficacy and suitability for specific uses can vary based on their chemical properties.
Conclusion
[2-Amino-1-(4-ethylphenyl)ethyl]dimethylamine is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in research and development, with ongoing studies exploring its full range of applications.
Properties
IUPAC Name |
1-(4-ethylphenyl)-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-4-10-5-7-11(8-6-10)12(9-13)14(2)3/h5-8,12H,4,9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUYAUXCQVPGKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CN)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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